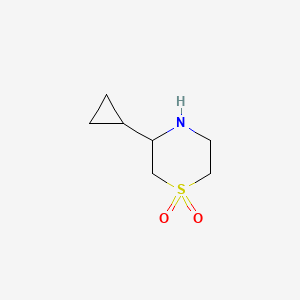

3-Cyclopropylthiomorpholine 1,1-dioxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

3-cyclopropyl-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C7H13NO2S/c9-11(10)4-3-8-7(5-11)6-1-2-6/h6-8H,1-5H2 |

InChI Key |

GDSPHXRNGCJAHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CS(=O)(=O)CCN2 |

Origin of Product |

United States |

Synthetic Strategies for 3 Cyclopropylthiomorpholine 1,1 Dioxide and Analogues

Retrosynthetic Analysis of the Core Scaffold

A retrosynthetic analysis of the thiomorpholine (B91149) 1,1-dioxide core reveals several logical disconnections. The most apparent strategy involves a functional group interconversion, disconnecting the sulfone (S-O bonds) to its precursor, the more readily assembled thiomorpholine sulfide (B99878). This simplifies the target to the basic heterocyclic ring.

Further disconnection of the thiomorpholine ring can proceed via two primary pathways:

Cleavage of the two C-N bonds: This approach leads to a bis(2-haloethyl)sulfide and an amine source. However, this is often less practical.

Cleavage of the C-S and C-N bonds: A more common and effective strategy involves disconnecting the ring at the C-S and C-N bonds. This leads back to precursors like a bis(2-chloroethyl)amine (B1207034) species and a sulfide source (e.g., Na₂S). The bis(2-chloroethyl)amine can be conceptually traced back to diethanolamine (B148213), a readily available starting material. nih.govacs.org This latter approach forms the basis of several well-established synthetic routes.

Methodologies for Thiomorpholine 1,1-dioxide Core Synthesis

The synthesis of the thiomorpholine 1,1-dioxide core is typically achieved through a sequence of reactions that first establish the heterocyclic ring system, followed by an oxidation step.

The conversion of a thiomorpholine to its corresponding 1,1-dioxide is a critical step, as the sulfone moiety is key to the chemical properties of the final molecule. ontosight.ai This transformation is accomplished using strong oxidizing agents.

The oxidation of the sulfide in the thiomorpholine ring to a sulfone is a common and efficient process. Two of the most widely used reagents for this purpose are 3-chloroperbenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO₄).

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent. nitrkl.ac.in It is often used in aqueous or mixed aqueous-organic solvent systems. The reaction involves the conversion of the sulfide to the sulfone, with the manganese(VII) in permanganate being reduced, typically to manganese dioxide (MnO₂). nitrkl.ac.in A patented method describes the oxidation of an N-protected thiomorpholine using KMnO₄, which is added in batches to control the exothermic nature of the reaction and ensure it proceeds smoothly and safely to completion. google.com This controlled addition leads to a good oxidation effect and a more manageable reaction profile. google.com

3-chloroperbenzoic acid (m-CPBA) is another highly effective and versatile oxidizing agent, widely used for the oxidation of sulfides to sulfones. derpharmachemica.comresearchgate.net The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at or below room temperature. The use of at least two equivalents of m-CPBA is necessary to ensure complete oxidation from the sulfide to the sulfone, bypassing the intermediate sulfoxide. derpharmachemica.com m-CPBA is known for its high reactivity and generally mild reaction conditions. researchgate.net

| Oxidizing Agent | Typical Conditions | Advantages | Key Findings |

| Potassium Permanganate (KMnO₄) | Aqueous or mixed solvent systems, often with controlled addition. google.com | Cost-effective, powerful. | Batch-wise addition improves reaction control and safety. google.com |

| 3-chloroperbenzoic acid (m-CPBA) | Chlorinated solvents (e.g., DCM), 0°C to room temperature. derpharmachemica.com | High reactivity, mild conditions, good yields. researchgate.net | Stoichiometry is key; >2 equivalents are needed for full oxidation to the sulfone. derpharmachemica.com |

The formation of the heterocyclic ring is the foundational part of the synthesis. This is typically achieved through cyclization reactions where the key bonds forming the ring are made.

A prevalent method for constructing the thiomorpholine core begins with the inexpensive and commercially available starting material, diethanolamine. nih.govgoogle.com In this approach, diethanolamine is treated with thionyl chloride (SOCl₂). This reaction converts the two hydroxyl groups into chlorides, generating bis(2-chloroethyl)amine hydrochloride. google.com Following an amino-protection step, the resulting intermediate is then cyclized by reacting it with a nucleophilic sulfur source, such as sodium sulfide (Na₂S), to form the N-protected thiomorpholine ring. nih.govgoogle.com This multi-step process provides a reliable and scalable route to the core thiomorpholine scaffold. google.com

The efficiency of the ring-closure step is highly dependent on the reaction conditions, particularly the choice of base and solvent. Optimization of these parameters is crucial for achieving high yields. In modern synthetic approaches, such as continuous flow synthesis, a screen of different bases can be performed to identify the optimal conditions for cyclization. For the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride to thiomorpholine, a screening of organic bases was conducted. nih.govacs.org

The results indicated that several bases could effectively promote the cyclization.

| Base | Equivalents | Temperature (°C) | Time (min) | Conversion/Yield | Notes |

| Et₃N (Triethylamine) | 2 | 100 | 5 | Full Conversion, 86-89% Yield | Precipitation observed, unsuitable for flow chemistry. nih.govacs.org |

| DIPEA (Diisopropylethylamine) | 2 | 100 | 5 | Full Conversion, 86-89% Yield | Suitable for flow chemistry, chosen for cost-efficiency. nih.govacs.org |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2 | 100 | 5 | Full Conversion, 86-89% Yield | Effective, but DIPEA is more cost-efficient. nih.govacs.org |

This optimization demonstrates that while several bases are effective, practical considerations such as solubility and cost influence the final choice for a scaled-up process. nih.govacs.org Both DIPEA and DBU provided excellent yields without the precipitation issues encountered with triethylamine (B128534), making them more suitable for certain applications like continuous flow synthesis. acs.org

Cyclization Reactions in Thiomorpholine 1,1-dioxide Formation

Introduction of the Cyclopropyl (B3062369) Group

The construction of the cyclopropyl moiety attached to the thiomorpholine 1,1-dioxide core is a key synthetic challenge. Various cyclopropanation reactions have been developed for sulfone systems, which can be adapted for this purpose. These methods often involve the reaction of an appropriate precursor with a carbene or carbene equivalent.

Cyclopropanation of sulfone-containing molecules is a well-established field, offering several pathways to introduce the three-membered ring. researchgate.netresearchgate.net These reactions are vital for synthesizing cyclopropyl sulfones, which are important building blocks in organic synthesis. digitellinc.com The high ring strain of cyclopropanes makes their synthesis challenging, often requiring highly reactive species like carbenes, ylides, or carbanions. wikipedia.org

One approach to forming cyclopropyl sulfones involves the addition of arylthiocarbenes to alkenes. This method can be adapted to create the desired 3-cyclopropylthiomorpholine (B1374180) 1,1-dioxide structure. The reaction of thiols with 3,3-disubstituted cyclopropenes can yield cyclopropyl sulfides, which can then be oxidized to the corresponding sulfones. osti.gov For instance, the reaction of benzenethiol (B1682325) with 3-cyano-3-methylcyclopropene in the presence of a catalytic amount of triethylamine proceeds rapidly to give stereoisomeric cyclopropyl sulfides in high yields. osti.gov Subsequent oxidation would provide the cyclopropyl sulfone derivative.

| Reactants | Catalyst | Product |

| 3-cyano-3-methylcyclopropene and benzenethiol | Triethylamine | Stereoisomeric cyclopropyl sulfides |

| 3-methyl-3-phenylcyclopropene and 1-propanethiol | Triethylamine | Stereoisomeric cyclopropyl sulfides |

This interactive table summarizes the reactants and catalysts used in the synthesis of cyclopropyl sulfides, which are precursors to cyclopropyl sulfones.

The reaction of α,β-unsaturated sulfones with sulfur ylides, known as the Corey-Chaykovsky reaction, is a powerful method for cyclopropane (B1198618) synthesis. mdpi.com This reaction involves the nucleophilic attack of the sulfur ylide on the Michael acceptor, leading to a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net This approach can be applied to a suitable α,β-unsaturated thiomorpholine 1,1-dioxide derivative to introduce the cyclopropyl group at the 3-position. The use of stabilized and semi-stabilized sulfur ylides has been extensively studied, providing a quantitative approach to their reactivity. researchgate.net Organocatalytic versions of the Corey-Chaykovsky cyclopropanation have also been developed, offering high yields and excellent enantioselectivities. mdpi.com

| Ylide Type | Reactivity | Reaction |

| Sulfonium (B1226848) ylides | More nucleophilic | Epoxidation and Cyclopropanation |

| Sulfoxonium ylides | Less nucleophilic | Primarily Cyclopropanation |

This interactive table compares the reactivity of sulfonium and sulfoxonium ylides in cyclopropanation reactions.

Sulfone-stabilized carbanions are versatile nucleophiles in organic synthesis and can be employed in cyclopropanation reactions. researchgate.netnih.gov These carbanions can be generated by treating a sulfone with a strong base. The resulting carbanion can then react with a suitable electrophile to form a new carbon-carbon bond, which can be part of an intramolecular cyclization to form a cyclopropane ring. wikipedia.org For example, dialkyl sulfone anions can act as nucleophilic carbene equivalents for the cyclopropanation of weakly activated olefins. digitellinc.com The stereochemistry of reactions involving sulfur-stabilized carbanions can be influenced by steric effects and the coordinating ability of the sulfonyl or sulfinyl group. tandfonline.com

Achieving stereocontrol in the synthesis of cyclopropyl sulfones is crucial, as the biological activity of molecules can be highly dependent on their stereochemistry. Several strategies have been developed to control the diastereoselectivity and enantioselectivity of cyclopropanation reactions.

The stereochemistry of the cyclopropanation of α,β-unsaturated sulfones with sulfur ylides can often be controlled to produce specific diastereomers. For instance, a palladium(II)-catalyzed method has been developed for the diastereoselective cyclopropanation of alkenyl amines and acids using sulfur ylides, yielding products with high trans-selectivity. chemrxiv.org Similarly, treatment of enantiopure epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate can produce enantiopure trans-cyclopropyl sulfones with high diastereoselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective cyclopropanation. Chiral organocatalysts can direct the approach of the sulfur ylide to the α,β-unsaturated sulfone, leading to the formation of one enantiomer in excess. mdpi.com For example, chiral dehydroindole organocatalysts have been used in the cyclopropanation of α,β-unsaturated aldehydes with sulfonium ylides, achieving excellent diastereoselectivities and enantioselectivities. mdpi.com

| Method | Stereochemical Outcome |

| Palladium(II)-catalyzed cyclopropanation of alkenyl amines with sulfur ylides | High trans-diastereoselectivity (>20:1) chemrxiv.org |

| Reaction of enantiopure epoxides with diethyl (phenylsulfonyl)methylphosphonate | High diastereoselectivity for trans-cyclopropyl sulfones nih.gov |

| Chiral dehydroindole organocatalyzed cyclopropanation | Excellent diastereoselectivities (up to 72:1) and enantioselectivities (up to 96% ee) mdpi.com |

| Oxidative NHC-catalyzed Corey–Chaykovsky cyclopropanation | Excellent enantioselectivities (up to 99% ee) mdpi.com |

This interactive table summarizes various methods for achieving stereochemical control in the synthesis of cyclopropyl sulfones.

Cyclopropanation Reactions for Sulfone Systems

One-Pot and Multicomponent Synthesis Approachesresearchgate.netnih.govpreprints.org

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are highly desirable for the synthesis of complex molecules like 3-cyclopropylthiomorpholine 1,1-dioxide.

A one-pot approach for the synthesis of 1,4-thiomorpholine 1,1-dioxides involves the reduction-triggered double aza-Michael type 1,4-addition of nitroarenes to divinyl sulfones. researchgate.net This method allows for the direct construction of the thiomorpholine 1,1-dioxide ring system in a single step from readily available starting materials. While this specific example leads to N-aryl derivatives, the principle could be adapted for the synthesis of other substituted thiomorpholine 1,1-dioxides.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are also attractive. A three-component reaction of cyclopropanols, a sulfur dioxide surrogate, and alkyl halides can be used to synthesize γ-keto sulfones, demonstrating the potential for multicomponent strategies in sulfone chemistry. researchgate.net Developing a multicomponent reaction that assembles the this compound skeleton from simple precursors would be a significant synthetic advancement.

Catalytic Methods in Cyclic Sulfone Synthesis

The synthesis of cyclic sulfones has garnered significant interest, leading to the development of a variety of efficient catalytic approaches. mdpi.com These methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis, in particular, has been a cornerstone in the synthesis of these scaffolds. mdpi.com A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) reaction, which provides access to enantioenriched α-difunctionalized 5- and 6-membered sulfones, including thiomorpholine 1,1-dioxide derivatives. acs.org This method is advantageous as it can utilize readily accessible racemic starting materials to construct stereodefined cyclic sulfones. acs.org In a specific application, N-Boc thiomorpholine 1,1-dioxide was used as a scaffold to prepare substrates for this palladium-catalyzed reaction. acs.org

The following table summarizes the key aspects of this palladium-catalyzed approach:

| Catalyst System | Substrate Type | Product | Key Feature |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with (S,S)-ANDEN phenyl Trost ligand | Racemic ester- and ketone-substituted cyclic sulfones | Enantioenriched α-difunctionalized sulfolanes, thiane (B73995) 1,1-dioxides, and thiomorpholine 1,1-dioxides | Dynamic kinetic resolution of E/Z enolate intermediates |

Nickel-catalyzed reactions have also emerged as a powerful tool for the synthesis of chiral cyclic sulfones. researchgate.netrsc.org Nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes offers a streamlined pathway to chiral alkyl cyclic sulfones. researchgate.net Additionally, nickel-based catalytic systems have been successfully developed for the asymmetric hydrogenation of cyclic alkenyl sulfones, such as 3-substituted benzo[b]thiophene 1,1-dioxides, yielding chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and excellent enantioselectivities. acs.org

Key findings in nickel-catalyzed cyclic sulfone synthesis are presented below:

| Catalysis Type | Substrate | Product | Significance |

| Nickel-Catalyzed Hydroalkylation | Sulfolenes | Chiral alkyl cyclic sulfones | Regiodivergent and enantioselective |

| Nickel-Catalyzed Asymmetric Hydrogenation | 3-Substituted benzo[b]thiophene 1,1-dioxides | Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides | High yields (95–99%) and enantioselectivities (90–99% ee) |

Furthermore, rhodium-catalyzed reactions have been applied to the synthesis of chiral allylic sulfones, which can be important precursors for cyclic sulfones. nih.goviomcworld.com A direct asymmetric rhodium-catalyzed hydrosulfonylation of allenes and alkynes has been developed, providing a highly regio- and enantioselective method to access these valuable building blocks. nih.gov Other catalytic strategies for cyclic sulfone synthesis include rhodium-catalyzed C-H insertion reactions and ruthenium-catalyzed ring-closing metathesis (RCM). iomcworld.comacs.org

The diversity of catalytic methods is highlighted in the table below:

| Metal Catalyst | Reaction Type | Substrate | Product |

| Rhodium | Hydrosulfonylation | Allenes/Alkynes | Chiral allylic sulfones |

| Rhodium | C-H Insertion | Alkyl sulfonyl diazoacetate substrates | Five- and six-membered cyclic sulfones |

| Ruthenium | Ring-Closing Metathesis (RCM) | Acyclic sulfone dienes | Cyclic sulfones |

These catalytic methods represent significant advancements in the synthesis of cyclic sulfones, offering versatile and efficient routes to a wide range of structures, including analogues of this compound. mdpi.com

Chemical Transformations and Reactivity of 3 Cyclopropylthiomorpholine 1,1 Dioxide

Reactivity of the Sulfone Moiety (S,S-dioxide)

The sulfone functional group is a hexavalent sulfur species, double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This high oxidation state and the stability of the sulfonyl group are central to its chemical reactivity.

Further Oxidation Potential

The sulfur atom in a sulfone is in its highest stable oxidation state in this context. Consequently, it is generally resistant to further oxidation under standard conditions. The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common transformation, often accomplished with oxidizing agents like hydrogen peroxide or potassium permanganate (B83412). nih.govgoogle.com However, once the sulfone is formed, subsequent oxidation is challenging and typically requires harsh conditions that may lead to the cleavage of carbon-sulfur bonds rather than an increase in the oxidation state of the sulfur atom. researchgate.net For 3-Cyclopropylthiomorpholine (B1374180) 1,1-dioxide, any further oxidative process would likely result in the decomposition of the ring system.

Reduction to Thiomorpholine (B91149)

The reduction of the sulfone moiety back to a sulfide (B99878) (thioether) is a chemically feasible transformation, although it often requires potent reducing agents. This process would convert 3-Cyclopropylthiomorpholine 1,1-dioxide into its parent thiomorpholine derivative. A common reagent used for the reduction of related cyclic carbonyl compounds, such as the reduction of thiomorpholin-3-one (B1266464) to thiomorpholine, is lithium aluminum hydride (LiAlH₄). nih.govacs.orgchemrxiv.org Other reducing systems have also been employed for the reduction of sulfones to sulfides.

Table 1: Potential Reagents for the Reduction of Sulfones

| Reagent/System | Typical Conditions |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Ethereal solvents (e.g., THF, diethyl ether), elevated temperatures |

| Diisobutylaluminium hydride (DIBAL-H) | Aprotic solvents (e.g., toluene, dichloromethane) |

| Samarium(II) iodide (SmI₂) | THF, often with a proton source like HMPA |

Nucleophilic Substitution Reactions

The sulfonyl group is strongly electron-withdrawing, which influences the reactivity of the adjacent carbon atoms (α-carbons). wikipedia.org This can lead to two primary types of reactivity:

Deprotonation of α-carbons: The protons on the carbons adjacent to the sulfone are acidified, making them susceptible to deprotonation by a strong base. The resulting carbanion can then act as a nucleophile in subsequent reactions, such as alkylation.

The sulfonyl group as a leaving group: While not as common as halides or tosylates, the sulfonyl group can act as a leaving group in nucleophilic substitution reactions under certain conditions. researchgate.net

In the context of this compound, the carbons at the 2 and 3 positions are alpha to the sulfone. A strong base could potentially deprotonate the C-2 position, allowing for the introduction of a substituent. The C-3 position is already substituted with a cyclopropyl (B3062369) group. Vinyl sulfones are known to act as effective Michael acceptors, highlighting the electrophilic nature of the carbon atoms beta to the sulfone group in unsaturated systems. wikipedia.org In this saturated system, direct nucleophilic attack on the ring carbons is less likely without activation.

Transformations Involving the Thiomorpholine Ring System

Functionalization at Nitrogen (N-substitution)

The nitrogen atom in the this compound ring is a secondary amine, which is a key site for synthetic modification. It can readily undergo a variety of N-substitution reactions, allowing for the attachment of diverse functional groups. These reactions typically involve the nitrogen atom acting as a nucleophile.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Table 2: Examples of N-Functionalization Reactions for Secondary Amines

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

| N-Arylation | Phenylboronic acid (PhB(OH)₂) | Tertiary arylamine |

Ring-Opening Reactions

The thiomorpholine 1,1-dioxide ring is a stable six-membered heterocycle. However, under specific conditions, ring-opening reactions can occur. Such reactions often involve the cleavage of the C-S or C-N bonds. The strong electron-withdrawing nature of the sulfone group can facilitate certain ring-opening pathways. acs.org

One notable transformation that sulfones can undergo is the Ramberg–Bäcklund reaction. This reaction involves the treatment of an α-halo sulfone with a strong base, leading to the formation of an alkene through a three-membered episulfone intermediate and the extrusion of sulfur dioxide. While this would require prior halogenation at the C-2 position of this compound, it represents a potential pathway for the decomposition of the ring system to form an unsaturated product.

Direct nucleophilic attack leading to ring cleavage would likely require harsh conditions or highly reactive nucleophiles. The stability of the six-membered ring makes such reactions less common compared to strained three- or four-membered heterocyclic systems. acs.org

Reactivity of the Cyclopropyl Substituent

The reactivity of the cyclopropyl group in this compound is another area that has not been specifically detailed in the literature. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions, and its stereoelectronic properties can influence reactions at adjacent positions.

No specific studies on the ring-opening reactions of the cyclopropyl group in this compound were found. Generally, cyclopropyl rings adjacent to a nitrogen atom can undergo ring-opening under acidic conditions or through reactions with various electrophiles and nucleophiles. The polarization of the C-C bonds of the cyclopropane ring, influenced by the adjacent heteroatom, typically governs the regioselectivity of the ring-opening. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids. rsc.orgresearchgate.net It is plausible that the cyclopropyl moiety in the title compound could undergo similar transformations, but experimental data is lacking.

There is no available information regarding stereoselective transformations at the cyclopropyl moiety of this compound. Research on other cyclopropyl-containing molecules has demonstrated the feasibility of stereoselective manipulations. unl.pt These can include diastereoselective cyclopropanation of precursors or stereoselective modifications of the existing cyclopropyl group. However, without specific experimental studies on this compound, any discussion of potential stereoselective transformations remains speculative.

Structural Diversity and Derivatization of Thiomorpholine 1,1 Dioxide Systems

Design Principles for Novel 3-Cyclopropylthiomorpholine (B1374180) 1,1-dioxide Derivatives

The design of novel derivatives of 3-cyclopropylthiomorpholine 1,1-dioxide is guided by several key principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. The introduction of a cyclopropyl (B3062369) group at the 3-position of the thiomorpholine (B91149) ring is a strategic choice, as this moiety is known to enhance potency and metabolic stability in various drug candidates. mdpi.com

Key design considerations include:

Stereochemistry: The chiral center at the 3-position allows for the synthesis of enantiomerically pure compounds. The specific stereoisomer can significantly impact biological activity, and thus, asymmetric synthesis or chiral resolution is a critical aspect of the design process.

N-Substitution: The nitrogen atom of the thiomorpholine ring is a primary site for derivatization. jchemrev.com The introduction of various substituents can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

Ring Conformation: The thiomorpholine ring typically adopts a chair conformation. mdpi.com Substituents on the ring can influence this conformation, which in turn can affect how the molecule interacts with its biological target.

Introduction of Additional Pharmacophoric Features: The core scaffold can be further elaborated by introducing additional functional groups that can participate in specific interactions with a target protein, such as hydrogen bond donors and acceptors, or hydrophobic groups.

A systematic approach to the design of new derivatives often involves the creation of a focused library of compounds with variations at key positions, followed by biological screening to identify structure-activity relationships (SAR).

Synthesis of N-Substituted Thiomorpholine 1,1-dioxide Analogues

The synthesis of N-substituted analogues of this compound can be achieved through various established synthetic methodologies. jchemrev.com A common approach involves the N-alkylation or N-arylation of the parent this compound.

One general synthetic route begins with the reaction of this compound with an appropriate electrophile, such as an alkyl halide or an activated aryl halide, in the presence of a base. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions.

Table 1: Examples of N-Substituted this compound Analogues

| Compound ID | N-Substituent | Synthetic Method |

| 1a | Methyl | N-alkylation with methyl iodide |

| 1b | Ethyl | N-alkylation with ethyl bromide |

| 1c | Benzyl (B1604629) | N-alkylation with benzyl chloride |

| 1d | 4-Fluorophenyl | Buchwald-Hartwig amination |

| 1e | 2-Pyridyl | Nucleophilic aromatic substitution |

Detailed research findings have demonstrated that the nature of the N-substituent can have a profound impact on the biological activity of thiomorpholine 1,1-dioxide derivatives. For instance, the introduction of aromatic or heteroaromatic rings can lead to compounds with enhanced potency due to the potential for π-π stacking interactions with the target protein.

Substitution Pattern Variations on the Thiomorpholine Ring

Potential modifications include:

Substitution at the 2-, 5-, and 6-positions: The introduction of small alkyl groups or other functional groups at these positions can be achieved through multi-step synthetic sequences starting from appropriately substituted precursors. These modifications can influence the conformational preferences of the ring and introduce new points of interaction with biological targets.

Gem-disubstitution: The synthesis of derivatives with two substituents on the same carbon atom, for example at the 2- or 5-position, can create conformationally restricted analogues, which can be valuable tools for probing the bioactive conformation of the molecule.

The synthesis of these more complex derivatives often requires the development of novel synthetic routes, as the direct functionalization of the pre-formed thiomorpholine ring can be challenging.

Table 2: Potential Substitution Patterns on the this compound Ring

| Position of Substitution | Type of Substituent | Rationale for Modification |

| C-2 | Methyl | Introduce steric bulk, influence conformation |

| C-5 | Hydroxyl | Introduce hydrogen bonding capability |

| C-6 | Fluoro | Modulate electronic properties and metabolic stability |

| C-5, C-5 | gem-Dimethyl | Create a conformationally locked analogue |

Generation of Related Fused and Bridged Thiomorpholine 1,1-dioxide Architectures

To further explore the structural diversity of thiomorpholine 1,1-dioxide systems, the generation of fused and bridged architectures represents an advanced design strategy. slideshare.netiupac.orgnih.govlibretexts.org These more complex ring systems can lead to molecules with unique three-dimensional shapes and improved pharmacological properties.

Fused Systems: Fused ring systems can be constructed by annulating a second ring onto the thiomorpholine 1,1-dioxide core. iupac.org This can be achieved, for example, by using a substituted thiomorpholine derivative as a building block in a ring-closing reaction. The resulting bicyclic structures can exhibit enhanced rigidity and may present functional groups in a more defined spatial orientation.

Bridged Systems: Bridged thiomorpholine 1,1-dioxide architectures are characterized by two rings sharing non-adjacent atoms. slideshare.netnih.gov The synthesis of these systems is often more challenging and may involve intramolecular cyclization reactions of appropriately functionalized precursors. Bridged systems can provide access to novel chemical space and lead to compounds with highly constrained conformations.

The design and synthesis of these complex architectures require a deep understanding of modern synthetic organic chemistry and are often guided by computational modeling to predict the conformational preferences and potential biological activity of the target molecules.

Mechanistic Investigations into Reactions Involving 3 Cyclopropylthiomorpholine 1,1 Dioxide

Reaction Pathway Elucidation for Key Synthetic Steps

Detailed mechanistic studies specifically elucidating the reaction pathways for the synthesis of 3-Cyclopropylthiomorpholine (B1374180) 1,1-dioxide are not extensively available in the public domain. However, the synthesis of the parent thiomorpholine (B91149) scaffold and its derivatives often involves key steps such as nucleophilic substitution and cyclization. For instance, the synthesis of the core thiomorpholine ring can be achieved through a photochemical thiol-ene reaction followed by a base-mediated cyclization acs.org. Another patented method involves the oxidation of a protected thiomorpholine amino compound, followed by deprotection google.com.

General synthetic strategies for substituted morpholines and thiomorpholines may proceed via diastereoselective and sometimes diastereoconvergent pathways, suggesting the formation of common radical intermediates that dictate the final stereochemistry of the product acs.org. The precise pathway for introducing the cyclopropyl (B3062369) group at the 3-position and the subsequent oxidation to the 1,1-dioxide would require specific mechanistic investigation, which is not currently detailed in available literature.

Role of Intermediates in Thiomorpholine 1,1-dioxide Formation and Transformation

The formation of the thiomorpholine 1,1-dioxide ring system proceeds through several key intermediates. In a telescoped continuous flow synthesis of the parent thiomorpholine, a crucial half-mustard intermediate is formed via a photochemical thiol-ene reaction, which then undergoes base-mediated cyclization acs.org. When synthesizing substituted thiophenes, which share some mechanistic similarities, alkynyl diene and sodium tetrathionate (B1226582) have been identified as key intermediates in cascade cyclization reactions mdpi.com.

Computational Chemistry and Spectroscopic Methods in Mechanistic Analysis

Computational chemistry and various spectroscopic techniques are indispensable tools for analyzing the mechanisms of reactions involving complex heterocyclic compounds like thiomorpholine 1,1-dioxides.

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, conformational analyses, and electronic properties of molecules unimib.itrsc.org. DFT calculations can provide valuable insights into the thermodynamics and kinetics of reaction pathways, helping to identify transition states and intermediates unimib.it. For substituted heterocycles, DFT has been used to calculate structural parameters like bond lengths and angles, which show close agreement with experimental data from X-ray diffraction researchgate.net.

In the context of 3-Cyclopropylthiomorpholine 1,1-dioxide, DFT could be applied to:

Model the transition state energies for the cyclization step to form the thiomorpholine ring.

Investigate the mechanism of oxidation from the sulfide (B99878) to the sulfone.

Determine the most stable conformation of the final product, considering the orientation of the cyclopropyl group.

Predict spectroscopic properties, such as NMR chemical shifts, to aid in structural confirmation.

Analysis of Chemical Shifts for Configurational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the absolute configuration of chiral molecules researchgate.netresearchgate.net. The analysis of chemical shifts (δ), often in parts per million (ppm), allows for the detailed structural elucidation of enantiomers and diastereomers frontiersin.orgmdpi.com. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed to convert enantiomers into diastereomeric species, which will exhibit distinct signals in the NMR spectrum mdpi.com.

For a chiral compound like this compound, NMR would be crucial for assigning the relative and absolute configuration at the C3 position. By comparing the ¹H and ¹³C NMR spectra of different stereoisomers, one can observe differences in chemical shifts (Δδ). J-based configuration analysis (JBCA), which relies on measuring coupling constants (³JH,H, ²﹐³JH,C), is another powerful NMR-based method for determining the relative configuration of flexible acyclic systems and can be applied to the substituents on the thiomorpholine ring mdpi.com.

Below is a hypothetical table illustrating how NMR data might be presented for configurational analysis.

| Proton | (R)-isomer δ (ppm) | (S)-isomer δ (ppm) | Δδ (R-S) (ppm) |

| H-3 | 3.25 | 3.35 | -0.10 |

| H-2a | 3.10 | 3.12 | -0.02 |

| H-2e | 3.50 | 3.48 | +0.02 |

| Cyclopropyl-H | 0.40-0.90 | 0.42-0.95 | - |

Spectroscopic Techniques for Structural Elucidation (e.g., IR, PMR)

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy and Proton NMR (PMR).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the sulfone group (S=O stretches), typically appearing as two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-N and C-H bonds of the ring and cyclopropyl group would also show characteristic absorptions.

Proton NMR (PMR or ¹H NMR): ¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule. The spectrum would show characteristic signals for the protons on the thiomorpholine ring and the cyclopropyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be used to confirm the connectivity and stereochemistry of the molecule.

Advanced Fragmentation Techniques for Structural Analysis (e.g., CID, EAD)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Advanced fragmentation techniques within the mass spectrometer, such as Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD), are used to break down the molecule and elucidate its structure based on the resulting fragment ions mass-analytica.com.

Collision-Induced Dissociation (CID): This is a widely used technique where ions are accelerated and collided with a neutral gas, causing fragmentation at the weakest bonds nih.gov. For this compound, CID would likely lead to the cleavage of the cyclopropyl group or fragmentation of the thiomorpholine ring.

Electron-Activated Dissociation (EAD): EAD is a newer technique that uses electrons to induce fragmentation sciex.com. It often provides complementary information to CID, generating different types of fragment ions and preserving labile modifications sciex.com. EAD can be particularly useful for distinguishing between isomers and providing richer fragmentation spectra for more confident structural assignments mass-analytica.comnih.gov. The fragmentation patterns from both techniques would be analyzed to piece together the structure of the original molecule.

The table below summarizes the application of these techniques.

| Technique | Information Provided | Application to this compound |

| DFT | Reaction energies, transition states, stable conformers | Elucidating reaction mechanism and predicting stereochemistry. |

| NMR | Chemical environment, connectivity, stereochemistry | Assigning the configuration at C3 and confirming the overall structure. |

| IR | Functional groups | Identifying the sulfone (S=O) group and other key bonds. |

| MS (CID/EAD) | Molecular weight, fragmentation patterns | Confirming molecular formula and elucidating structural connectivity. |

Lack of Publicly Available Data on the Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Despite a thorough search of available scientific literature, no specific studies detailing the kinetic and thermodynamic aspects of reactions involving this compound were found.

The investigation into the mechanistic details of chemical reactions is fundamental to understanding and optimizing synthetic processes. Such studies typically involve the determination of reaction rates, the influence of temperature and concentration on these rates (kinetics), and the energy changes that occur as reactants are converted to products (thermodynamics). This information is crucial for controlling reaction outcomes, improving yields, and ensuring the desired products are formed selectively.

For the compound this compound, there is a notable absence of published research focusing on these specific parameters. While general principles of reaction kinetics and thermodynamics govern its chemical behavior, detailed experimental data and computational studies that would provide specific values for activation energies, rate constants, equilibrium constants, and other thermodynamic potentials are not present in the public domain.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the kinetic and thermodynamic aspects of its reactions as requested. The scientific community has not yet published research that would provide the necessary data to construct such an analysis.

Advanced Research Applications and Future Perspectives in Thiomorpholine 1,1 Dioxide Chemistry

Role as Building Blocks in Complex Molecule Synthesis

The thiomorpholine (B91149) 1,1-dioxide scaffold is a recognized building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules like pharmaceuticals and agrochemicals. ontosight.ai The incorporation of a cyclopropyl (B3062369) group at the 3-position introduces a three-dimensional structural element that is increasingly sought after in drug design. The cyclopropyl fragment can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. acs.org

While specific examples detailing the use of 3-Cyclopropylthiomorpholine (B1374180) 1,1-dioxide are not extensively documented in publicly available literature, the synthetic utility can be inferred from the reactivity of its constituent parts. Thiomorpholine 1,1-dioxide and its derivatives are key intermediates in synthesizing drugs for neurological disorders and cancer. nbinno.com The sulfone moiety acts as a stable, polar functional group that can participate in various chemical transformations. thieme-connect.com

The synthesis of complex molecules often relies on the predictable reactivity of such building blocks. For instance, the nitrogen atom of the thiomorpholine ring can undergo N-alkylation or N-arylation to append diverse substituents, a common strategy in creating libraries of compounds for drug discovery. jchemrev.comnih.gov Furthermore, the carbon atoms adjacent to the sulfone group can be functionalized, offering additional points for molecular elaboration.

| Reaction Type | Description | Potential Application |

|---|---|---|

| N-Alkylation/Arylation | Functionalization of the secondary amine in the thiomorpholine ring. | Introduction of diverse side chains to explore structure-activity relationships (SAR). jchemrev.com |

| α-Functionalization | Deprotonation and subsequent reaction at the carbon(s) adjacent to the sulfone group. | Creation of new carbon-carbon or carbon-heteroatom bonds. |

| Ring-Opening Reactions | Cleavage of the heterocyclic ring under specific conditions to yield linear sulfonated amines. | Access to acyclic scaffolds with defined stereochemistry. |

| Cycloaddition Reactions | Participation of the cyclopropyl ring in cycloaddition or ring-expansion reactions. nih.gov | Construction of novel polycyclic or spirocyclic systems. researchgate.net |

Methodological Advancements in Organosulfur Chemistry

The chemistry of organosulfur compounds, particularly sulfones, is a dynamic field of research. Sulfones are recognized as highly versatile intermediates in organic synthesis due to their unique electronic and structural properties. thieme-connect.com Methodological advancements focus on developing greener, more efficient, and selective ways to synthesize and functionalize these important molecules.

Traditional synthesis of cyclic sulfones often involves the oxidation of the corresponding thioethers using reagents like hydrogen peroxide or potassium permanganate (B83412). nbinno.commdpi.com Modern advancements, however, are exploring more sustainable approaches. These include:

Catalytic C-H Insertion: Rhodium-catalyzed C-H insertion reactions provide a direct way to form cyclic sulfones from sulfonates. mdpi.com

Sulfur Dioxide Surrogates: The use of bench-stable solid SO2 surrogates, like DABCO-bis(sulfur dioxide) (DABSO), offers a safer and more convenient alternative to gaseous SO2 for introducing the sulfonyl group. mdpi.com

Photocatalysis: Visible-light-induced reactions are emerging as a cost-effective and sustainable method for preparing diverse heterocyclic compounds, including cyclic sulfones. mdpi.com

Electrochemistry: Electroorganic synthesis presents a green and safe alternative for preparing and modifying organosulfur compounds, minimizing the need for chemical oxidants and reductants. researchgate.netcardiff.ac.uk

These advancements are crucial for the synthesis of complex sulfone-containing molecules like 3-Cyclopropylthiomorpholine 1,1-dioxide, potentially offering more efficient and environmentally friendly production routes.

| Method | Typical Reagents | Advantages | Limitations |

|---|---|---|---|

| Thioether Oxidation mdpi.com | m-CPBA, H₂O₂, KMnO₄ | Well-established, reliable | Stoichiometric oxidants, potential over-oxidation |

| SO₂ Insertion mdpi.com | DABSO, Na₂S₂O₅, Transition metal catalysts | Atom-economical, uses SO₂ surrogates | Requires specific precursors and catalysts |

| Photocatalysis mdpi.comnih.gov | Photocatalyst (e.g., Iridium complex), light source | Mild conditions, sustainable | Substrate scope can be limited |

| Electrochemistry researchgate.net | Electrodes, electrolyte | Avoids chemical reagents, high control | Requires specialized equipment |

Catalytic Applications of Thiomorpholine 1,1-dioxide Derived Ligands

While the thiomorpholine 1,1-dioxide scaffold itself is primarily used as a synthetic building block, its structural features suggest potential for development into ligands for transition metal catalysis. The presence of both a nitrogen and two sulfone oxygen atoms provides potential coordination sites for metal ions.

The development of ligands is a cornerstone of catalysis, enabling control over the reactivity and selectivity of metal centers. By modifying the thiomorpholine 1,1-dioxide core, for example, by introducing chelating groups at the nitrogen or the carbon backbone, it is possible to design novel ligand frameworks. These ligands could find application in a range of catalytic transformations.

Emerging Research Areas and Unexplored Reactivity in Cyclopropyl-Sulfone-Heterocycle Systems

The combination of a cyclopropyl ring, a sulfone, and a heterocycle in one molecule creates a platform for exploring novel and complex chemical reactivity. Cyclopropanes are known for their unique reactivity stemming from significant ring strain. nih.gov This strain allows them to participate in ring-opening and ring-expansion reactions, providing access to diverse molecular architectures. rsc.orgnih.gov

Emerging research in this area focuses on several key themes:

Ring-Opening/Expansion Cascades: The cyclopropyl group can be activated by adjacent functional groups (like the sulfone) or by external reagents (Lewis acids, transition metals) to initiate ring-opening. This can be coupled with subsequent cyclizations to rapidly build molecular complexity. For instance, the Cloke-Wilson rearrangement describes the transformation of cyclopropyl ketones into dihydrofurans, a strategy that highlights the synthetic potential of strained rings. rsc.org

Enantioselective Synthesis: Developing methods for the enantioselective synthesis of cyclopropyl sulfones is an active area of research, as chirality is critical for biological activity. digitellinc.com Biocatalytic methods using engineered enzymes are showing promise for creating optically active sulfonyl cyclopropanes under mild conditions. digitellinc.com

Medicinal Chemistry Applications: The combination of a cyclopropyl ring (for conformational rigidity and metabolic stability) and a sulfone-containing heterocycle (as a polar, hydrogen-bond accepting scaffold) is attractive for medicinal chemistry. ontosight.aiacs.org Research into the synthesis of such hybrid structures as potential enzyme inhibitors or receptor modulators is a promising future direction. jchemrev.combiosynth.com

The unexplored reactivity of systems like this compound lies at the intersection of these fields. Future work may involve using the inherent strain of the cyclopropyl group to trigger novel rearrangements mediated by the sulfone and heterocyclic framework, leading to the discovery of new synthetic methodologies and the creation of novel polycyclic compounds.

Q & A

Q. Key Variables :

- Catalyst selection : Tungstic acid (WO₃·H₂O) improves regioselectivity during oxidation .

- Temperature : Reactions conducted at 0–10°C minimize side reactions during chlorination .

- Purification : Column chromatography with DMSO-compatible stationary phases is recommended due to the compound’s solubility profile .

Advanced: How does the cyclopropyl substituent influence the electronic and steric properties of thiomorpholine 1,1-dioxide in Diels-Alder reactions?

Methodological Answer :

The cyclopropyl group introduces steric hindrance and electron-withdrawing effects due to its strained ring structure, altering reactivity in cycloadditions:

- Steric Effects : The substituent reduces accessibility to the sulfur atom, slowing reactions with bulky dienophiles.

- Electronic Effects : The cyclopropane ring’s hyperconjugation stabilizes transition states, enhancing regioselectivity in Diels-Alder reactions compared to unsubstituted thiomorpholine derivatives .

Q. Experimental Design :

- Comparative Kinetics : Conduct Diels-Alder reactions with this compound and its non-substituted analog using maleic anhydride as a dienophile. Monitor reaction rates via HPLC and compare activation energies .

- Computational Modeling : Use DFT calculations to map electron density distribution and predict regioselectivity differences .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopropyl protons as a triplet (δ ~0.5–1.5 ppm) and thiomorpholine ring protons (δ ~3.0–4.0 ppm) .

- ¹³C NMR : Sulfone carbons appear at δ ~50–60 ppm, while cyclopropyl carbons resonate at δ ~5–15 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 216 (C₇H₁₃NO₂S) .

- Chromatography : Reverse-phase HPLC with a C18 column (MeCN:H₂O gradient) resolves impurities, with retention times calibrated against standards .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

Discrepancies in biological data (e.g., COX-2 vs. 5-LO inhibition) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines (e.g., HEK293T with stable COX-2/5-LO expression) to minimize variability .

- Impurity Profiling : Employ LC-MS to identify by-products (e.g., sulfonic acid derivatives) that may interfere with activity .

- Dose-Response Analysis : Compare IC₅₀ values across studies using normalized molar concentrations rather than mass/volume .

Case Study :

In one study, the derivative S-2474 showed dual COX-2/5-LO inhibition, but conflicting results were traced to differences in solvent (DMSO vs. ethanol) affecting compound stability .

Advanced: How can computational chemistry optimize the design of this compound derivatives for targeted enzyme inhibition?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions between the sulfone group and enzyme active sites (e.g., COX-2’s hydrophobic pocket). The cyclopropyl group’s rigidity may enhance binding entropy .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency to predict optimal R-group modifications .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives to prioritize synthesis targets .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for chlorination steps to mitigate Cl₂ gas exposure .

- Waste Disposal : Neutralize sulfonic acid by-products with aqueous NaHCO₃ before disposal .

Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Q. Methodological Answer :

- Acidic Conditions : Protonation of the sulfone oxygen increases electrophilicity, leading to ring-opening via nucleophilic attack (e.g., by H₂O).

- Basic Conditions : Deprotonation stabilizes the sulfone group, preventing degradation. Kinetic studies in pH-buffered solutions (pH 2–12) show >90% stability at pH 8–10 over 24 hours .

- Degradation Pathways : LC-MS identifies sulfinic acid and cyclopropane-carboxylic acid as primary degradation products .

Basic: What industrial and academic applications justify further research into this compound?

Q. Methodological Answer :

- Pharmaceutical Intermediates : The compound’s sulfone moiety is a precursor for dual COX-2/5-LO inhibitors, reducing inflammation without gastrointestinal toxicity .

- Materials Science : Its rigidity and thermal stability (mp >200°C) make it a candidate for high-performance polymer crosslinkers .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in vivo?

Q. Methodological Answer :

- Synthesis of Labeled Derivatives : Introduce ¹³C at the cyclopropyl carbon via [¹³C]-cyclopropylamine starting material.

- Tracing Studies : Administer labeled compound to rodent models and analyze urine/metabolites using LC-MSⁿ. Focus on sulfone-to-sulfonic acid conversion .

- Kinetic Isotope Effects (KIE) : Compare ¹²C/¹³C metabolic rates to identify rate-limiting steps in degradation pathways .

Advanced: What contradictions exist in the literature regarding the cytotoxicity of this compound, and how can they be resolved?

Q. Methodological Answer :

- Contradiction : Some studies report low cytotoxicity (IC₅₀ >100 μM in HEK293 cells), while others note apoptosis induction at 10 μM .

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.